5-(1-Aminoethyl)-N-phenylpyridin-2-amine
CAS No.:
Cat. No.: VC17431894
Molecular Formula: C13H15N3
Molecular Weight: 213.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H15N3 |
---|---|
Molecular Weight | 213.28 g/mol |
IUPAC Name | 5-(1-aminoethyl)-N-phenylpyridin-2-amine |
Standard InChI | InChI=1S/C13H15N3/c1-10(14)11-7-8-13(15-9-11)16-12-5-3-2-4-6-12/h2-10H,14H2,1H3,(H,15,16) |
Standard InChI Key | OJKKAILNAYOMCR-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=CN=C(C=C1)NC2=CC=CC=C2)N |
Introduction
Structural and Molecular Characteristics
5-(1-Aminoethyl)-N-phenylpyridin-2-amine belongs to the aminopyridine family, with a molecular formula of C₁₃H₁₅N₃ and a molecular weight of 213.28 g/mol . Its structure comprises a pyridine core substituted at position 2 with an N-phenyl group and at position 5 with a 1-aminoethyl moiety. The presence of both aromatic and aliphatic amine groups confers unique electronic and steric properties, influencing its reactivity and interaction with biological targets .
Table 1: Comparative Molecular Properties of Selected Aminopyridines
*Estimated via computational models based on structural analogs .
The aminoethyl side chain enhances solubility in polar solvents compared to purely aromatic analogs, as evidenced by the lower LogP value relative to 5-methyl-N-phenylpyridin-2-amine . The compound’s polar surface area (PSA) of ~65 Ų suggests moderate membrane permeability, positioning it as a candidate for drug discovery intermediates .
Enzymatic approaches, though less explored for this compound, could enhance stereochemical control, particularly for the 1-aminoethyl group’s configuration .
Physicochemical and Spectroscopic Properties
The compound’s predicted collision cross section (CCS) for the [M+H]+ adduct is ~140 Ų, indicative of a compact molecular geometry . Spectroscopic data from analogous compounds suggest characteristic absorption bands in the UV-Vis range (λₐᵦₛ ≈ 270 nm) due to π→π* transitions in the pyridine and phenyl rings . Fluorescence emission, if present, would likely occur at λₑₘ ≈ 480 nm, modulated by the electron-donating aminoethyl group .
Density functional theory (DFT) calculations predict a dipole moment of ~3.5 D, aligning with its moderate polarity. The aminoethyl group’s rotational freedom may contribute to conformational flexibility, impacting binding interactions in potential pharmacological applications .
Applications and Derivatives
Although direct applications of 5-(1-Aminoethyl)-N-phenylpyridin-2-amine are unreported, its structural features align with bioactive aminopyridines. For example, N-phenylpyridin-2-amine derivatives exhibit inhibitory activity against kinases and GPCRs, suggesting therapeutic potential . Functionalization of the aminoethyl group (e.g., acylation, sulfonylation) could yield prodrugs with enhanced bioavailability .
In materials science, the compound’s amine groups enable coordination to metal ions, forming complexes for catalytic or luminescent materials . Derivatives incorporating fluorophores, such as trifluoromethyl groups, have been explored for optoelectronic applications .
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